molecular formula C6H3BrClNO B14063159 4-Bromo-5-chloropicolinaldehyde CAS No. 1256790-51-8

4-Bromo-5-chloropicolinaldehyde

Cat. No.: B14063159
CAS No.: 1256790-51-8
M. Wt: 220.45 g/mol
InChI Key: CBTWGUQMNVUMOK-UHFFFAOYSA-N
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Description

4-Bromo-5-chloropicolinaldehyde is a chemical compound with the molecular formula C6H3BrClNO It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 4 and 5 of the pyridine ring are substituted by bromine and chlorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method includes the bromination and chlorination of picolinaldehyde using reagents such as bromine and chlorine in the presence of catalysts or under specific reaction conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloropicolinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloropicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-chloropicolinaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers and other similar compounds .

Properties

CAS No.

1256790-51-8

Molecular Formula

C6H3BrClNO

Molecular Weight

220.45 g/mol

IUPAC Name

4-bromo-5-chloropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3BrClNO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H

InChI Key

CBTWGUQMNVUMOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Br)Cl)C=O

Origin of Product

United States

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